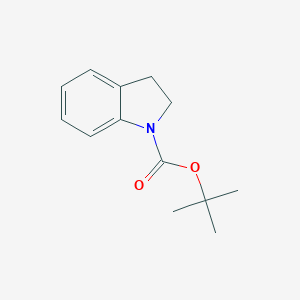

tert-Butyl indoline-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAXLDLPPZPQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394808 | |

| Record name | tert-Butyl indoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143262-10-6 | |

| Record name | tert-Butyl indoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl indoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl indoline-1-carboxylate from 2,5-dimethoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for tert-butyl indoline-1-carboxylate, commencing from the readily available starting material, 2,5-dimethoxybenzyl alcohol. While a direct, one-pot conversion is not prominently documented in the scientific literature, a logical and feasible synthetic pathway can be constructed based on established organic transformations. This document provides detailed experimental protocols for each proposed step, a summary of expected quantitative data, and workflow diagrams to visually represent the synthetic process.

The proposed synthetic route involves four key transformations:

-

Oxidation of 2,5-dimethoxybenzyl alcohol to 2,5-dimethoxybenzaldehyde.

-

Henry Condensation of 2,5-dimethoxybenzaldehyde with nitromethane to form (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene.

-

Reductive Cyclization of the resulting β-nitrostyrene derivative to yield 5,8-dimethoxyindoline.

-

Boc-Protection of the indoline nitrogen to afford the final product, tert-butyl 5,8-dimethoxyindoline-1-carboxylate.

It is important to note that the final product will be a dimethoxy-substituted indoline carboxylate. The removal of these methoxy groups is a separate dealkylation step not covered in this guide.

Experimental Protocols

Step 1: Oxidation of 2,5-dimethoxybenzyl alcohol to 2,5-dimethoxybenzaldehyde

This step employs a standard oxidation of a primary benzyl alcohol to an aldehyde. While various oxidizing agents can be used, a common and effective method involves pyridinium chlorochromate (PCC).

-

Materials:

-

2,5-dimethoxybenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium sulfate, anhydrous

-

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 2,5-dimethoxybenzyl alcohol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dimethoxybenzaldehyde.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by vacuum distillation.

-

Step 2: Henry Condensation to (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene

This protocol is adapted from a patented procedure for the synthesis of 2,5-dimethoxy-β-nitrostyrene[1].

-

Materials:

-

2,5-dimethoxybenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Toluene

-

-

Procedure:

-

In a reaction vessel, combine 2,5-dimethoxybenzaldehyde (1.0 part by mass), nitromethane (0.7-0.9 parts by mass), toluene (4-5 parts by mass), and ammonium acetate (0.25-0.3 parts by mass)[1].

-

Heat the reaction mixture to 70-80 °C with stirring for 4-10 hours[1]. Monitor the reaction by TLC.

-

After the reaction is complete, add hot water to the reaction mixture and stir for 30 minutes.

-

Allow the layers to separate and remove the aqueous layer.

-

The organic layer containing the product can be cooled to induce crystallization.

-

Collect the crystalline product by filtration and wash with a cold solvent (e.g., methanol) to afford the purified (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene[2].

-

Step 3: Reductive Cyclization to 5,8-dimethoxyindoline

The reductive cyclization of β-nitrostyrenes is a known method for the synthesis of indoles and indolines[3][4][5]. A common method involves catalytic hydrogenation. The following is a proposed protocol based on the reduction of a similar substrate[6].

-

Materials:

-

(E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene

-

Palladium on carbon (Pd/C, 10%) or Palladinized barium sulfate[6]

-

Ethanol or Ethyl Acetate

-

Hydrogen gas source

-

Sodium bicarbonate

-

-

Procedure:

-

Dissolve (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 5,8-dimethoxyindoline. The product can be further purified by column chromatography if necessary.

-

Step 4: N-Boc Protection to tert-Butyl 5,8-dimethoxyindoline-1-carboxylate

This is a standard procedure for the protection of an amine with a tert-butoxycarbonyl (Boc) group.

-

Materials:

-

5,8-dimethoxyindoline

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 5,8-dimethoxyindoline in DCM or THF.

-

Add triethylamine (1.1-1.5 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature. A catalytic amount of DMAP can also be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the final product, tert-butyl 5,8-dimethoxyindoline-1-carboxylate.

-

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. It is important to note that the yields for the oxidation and reductive cyclization steps are estimates based on similar reactions reported in the literature, as a specific protocol for the exact substrate was not found.

| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Oxidation | 2,5-dimethoxybenzyl alcohol | 2,5-dimethoxybenzaldehyde | PCC | DCM | RT | 2-4 | ~85-95 (estimated) |

| 2 | Henry Condensation[1] | 2,5-dimethoxybenzaldehyde | (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene | Ammonium Acetate | Toluene | 70-80 | 4-10 | >90[1] |

| 3 | Reductive Cyclization | (E)-1,4-dimethoxy-2-(2-nitrovinyl)benzene | 5,8-dimethoxyindoline | Pd/C, H₂ | Ethanol/EtOAc | RT | 2-6 | ~70-85 (estimated) |

| 4 | N-Boc Protection | 5,8-dimethoxyindoline | tert-Butyl 5,8-dimethoxyindoline-1-carboxylate | (Boc)₂O, TEA/DMAP | DCM/THF | RT | 4-12 | >95 |

Visualizations

Overall Synthetic Workflow

References

- 1. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]

- 2. 2,5-Dimethoxy-Beta-Nitrostyrene synthesis - chemicalbook [chemicalbook.com]

- 3. Syntheses of Indoles and Natural Indole Alkaloids from 2-Nitrostyrene Derivatives - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. EP0972763A1 - Process for the preparation of substituted indoles - Google Patents [patents.google.com]

- 6. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene- [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl indoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl indoline-1-carboxylate, also known as 1-Boc-indoline, is a synthetically versatile N-substituted indoline derivative. Its structure features an indoline core where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group is crucial in synthetic organic chemistry; it is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions.[1] The presence of the Boc group enhances the solubility and stability of indoline intermediates, making this compound a valuable building block in the synthesis of a wide array of more complex, biologically active compounds and pharmaceutical intermediates.[1][2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | [2] |

| Molecular Weight | 219.28 g/mol | [2] |

| CAS Number | 143262-10-6 | [2] |

| Appearance | Solid | |

| Melting Point | 46-50 °C | |

| Boiling Point | 83-84 °C at 0.1 mmHg | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | The tert-butyloxycarbonyl (Boc) protecting group is noted to enhance the stability and solubility of indoline compounds.[4] |

Experimental Protocols

General Synthesis of a Substituted this compound Derivative

While a specific protocol for the direct determination of each physicochemical property is not detailed in the provided search results, a representative synthesis protocol for a derivative, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, illustrates the common experimental context in which this compound is handled.[3] This synthesis involves the protection of the indoline nitrogen, followed by a palladium-catalyzed borylation reaction.

Step 1: Synthesis of 5-bromo-1-Boc-indoline [3]

-

5-bromoindoline (19.8 g, 100 mmol) is dissolved in dichloromethane (100 ml) in a dry three-necked flask.

-

Di-tert-butyl carbonate (24 g, 110 mmol) is added slowly in batches while stirring.

-

The reaction proceeds at room temperature for 2 hours.

-

Upon completion, the reaction is quenched by pouring the solution into water (50 ml).

-

The organic phase is extracted with dichloromethane (3 x 80 ml).

Step 2: Synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate [3]

-

The product from Step 1, 5-bromo-1-Boc-indoline (3 g, 10 mmol), is dissolved in N,N-dimethylformamide (20 ml) in a dry three-necked flask equipped with a thermometer.

-

Bis(pinacolato)diboron (3.8 g, 15 mmol) and potassium acetate (2.45 g, 25 mmol) are added sequentially.

-

Finally, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (370 mg, 0.5 mmol) is added.

-

The mixture is heated to 90 °C under a nitrogen atmosphere and reacted overnight.

-

After the reaction, the solution is subjected to vacuum filtration. The filtrate is mixed with water (20 ml) and extracted with ethyl acetate (3 x 40 ml).

-

The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[3]

Characterization Methods: The structure and purity of synthesized compounds like this are typically confirmed using a combination of analytical techniques, including:

Visualizations

Synthetic Utility of 1-Boc-Indoline

The following diagram illustrates the role of this compound as a key intermediate in organic synthesis. The Boc-protecting group allows for controlled functionalization at other positions of the indoline ring before being removed to yield the desired substituted indoline.

References

A Technical Guide to the Spectroscopic Analysis of N-Boc-Indoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and characterization of N-Boc (tert-butoxycarbonyl) protected indoline derivatives. These compounds are significant building blocks in medicinal chemistry and drug development, making their unambiguous identification crucial. This document details the principles, data interpretation, and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as they apply to this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution.[1] For N-Boc-indoline derivatives, ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom, their connectivity through spin-spin coupling, and the relative number of protons in each environment. The spectrum of an N-Boc-indoline derivative is characterized by signals from the bulky Boc protecting group, the aliphatic protons of the five-membered ring, and the aromatic protons of the benzene ring.

Table 1: Typical ¹H NMR Spectroscopic Data for N-Boc-Indoline (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |

| ~7.20 - 7.50 | m | 4H | Aromatic (C4-H, C5-H, C6-H, C7-H) |

| ~4.05 | t | 2H | C2-H₂ (Aliphatic, adjacent to N) |

| ~3.10 | t | 2H | C3-H₂ (Aliphatic, benzylic) |

| ~1.55 | s | 9H | Boc (-C(CH₃)₃) |

Note: Chemical shifts are approximate and can vary based on substitution patterns on the indoline ring.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired to simplify the signals to singlets for each unique carbon.[2]

Table 2: Typical ¹³C NMR Spectroscopic Data for N-Boc-Indoline (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | Carbonyl (Boc C=O) |

| ~142.0, 132.0 | Quaternary Aromatic (C7a, C3a) |

| ~127.5, 124.5, 122.5, 115.0 | Aromatic CH (C4, C5, C6, C7) |

| ~80.5 | Quaternary (Boc -C(CH₃)₃) |

| ~50.0 | Aliphatic (C2) |

| ~29.0 | Aliphatic (C3) |

| ~28.5 | Methyl (Boc -C(CH₃)₃) |

Note: Assignments are based on typical values for N-Boc protected amines and indoline systems.[3]

Experimental Protocol for NMR Analysis[4]

-

Sample Preparation : Weigh 5-10 mg of the purified N-Boc-indoline derivative.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup :

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard 30-degree pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (typically 16-64) for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width for the expected carbon range (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower sensitivity of the ¹³C nucleus.[2]

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.[4][5]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-Boc-indoline derivatives, the most prominent feature is the strong carbonyl (C=O) stretch from the Boc group.

Table 3: Characteristic IR Absorption Bands for N-Boc-Indoline Derivatives

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2980 - 2850 | Aliphatic C-H Stretch | Medium |

| ~1705 - 1685 | C=O Stretch (Amide/Carbamate) | Strong |

| ~1600, ~1480 | C=C Aromatic Ring Stretch | Medium |

| ~1400 - 1365 | C-N Stretch, C-H Bending | Medium-Strong |

| ~1250 - 1150 | C-O Stretch (Carbamate) | Strong |

Note: The C=O stretch of the Boc group is a key diagnostic peak. Its position can be influenced by the electronic environment.[6]

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)[4]

-

Sample Preparation : Ensure the sample is dry and free of solvent.

-

Grind 1-2 mg of the solid N-Boc-indoline derivative with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.[7]

-

Continue grinding until a fine, homogeneous, and translucent powder is obtained.[8][9]

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[10]

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis : Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[11] Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for N-Boc-indoline derivatives, typically revealing the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Tandem MS (MS/MS) experiments can elucidate fragmentation patterns, which are useful for structural confirmation.

Table 4: Expected Key Ions in the Mass Spectrum of N-Boc-Indoline

| m/z Value (Calculated for C₁₃H₁₇NO₂) | Ion | Description |

| 219.13 | [M]⁺˙ | Molecular Ion |

| 163.07 | [M - C₄H₈]⁺˙ | Loss of isobutylene from Boc group |

| 146.06 | [M - C₄H₉O]⁺ | Loss of tert-butoxy radical |

| 119.07 | [M - C₅H₈O₂]⁺˙ | Loss of the entire Boc group (de-protection) |

| 57.06 | [C₄H₉]⁺ | tert-Butyl cation |

Note: Fragmentation is highly dependent on the ionization method and energy. The loss of the Boc group or its components is a characteristic fragmentation pathway.[12]

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)[13]

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol.[13]

-

Instrument Setup (LC) :

-

Equilibrate the liquid chromatography (LC) system with the mobile phase.

-

Set the flow rate (e.g., 0.3 mL/min) and injection volume (e.g., 3 µL).[13]

-

-

Instrument Setup (MS) :

-

Data Acquisition :

-

Inject the sample into the LC-MS system.

-

Acquire data over a relevant mass range (e.g., m/z 50-500).

-

If desired, perform fragmentation analysis (MS/MS) on the parent ion of interest by selecting it in the first mass analyzer and inducing collision-induced dissociation (CID).[15]

-

-

Data Analysis :

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) in the full scan spectrum.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm structural features.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[16] The indoline core contains a benzene ring, which is the primary chromophore. The position and intensity of the absorption maxima (λmax) can be influenced by substituents on the ring.

Table 5: Typical UV-Vis Absorption Data for Indoline Derivatives (Solvent: Ethanol or Cyclohexane)

| λmax (nm) | Electronic Transition | Chromophore |

| ~240 - 250 | π → π | Benzene Ring |

| ~285 - 295 | π → π | Benzene Ring |

Note: The indoline spectrum is similar to that of other substituted benzenes. The N-Boc group has a minimal effect on the λmax values.[17][18]

Experimental Protocol for UV-Vis Spectroscopy[19][20]

-

Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up and stabilize (approx. 20 minutes).[16]

-

Sample Preparation :

-

Prepare a stock solution of the N-Boc-indoline derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Perform serial dilutions to obtain a solution with an absorbance reading in the optimal range (0.1 - 1.0).

-

-

Blank Measurement :

-

Sample Measurement :

-

Rinse the cuvette with the sample solution, then fill it.

-

Place the sample cuvette in the instrument and measure the absorbance spectrum over the desired range (e.g., 200-400 nm).

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a newly synthesized N-Boc-indoline derivative.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of N-Boc-indoline derivatives.

Data Integration for Structure Elucidation

This diagram shows how information from different spectroscopic techniques is combined to determine the final chemical structure.

Caption: Integration of multi-technique spectroscopic data for unambiguous structure elucidation.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Indoline(496-15-1) 13C NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 13. preprints.org [preprints.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 17. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. drawellanalytical.com [drawellanalytical.com]

The Multifaceted Biological Activities of Tert-Butyl Indoline-1-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl indoline-1-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active molecules. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen provides steric hindrance and electronic modification, influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. This technical guide provides an in-depth overview of the diverse biological activities exhibited by this class of compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activities

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanisms of action are varied and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Thiazolyl-bis-pyrrolo[2,3-b]pyridine | HCT-116 (Colon) | 0.81 - 27.7 | [1] |

| 2 | Indole-2-carboxamide | KNS42 (Glioblastoma) | 0.84 | |

| 3 | Indole-isoxazole hybrid | Huh7 (Hepatocellular Carcinoma) | 2.3 | [2] |

| 4 | Indole-isoxazole hybrid | MCF-7 (Breast) | > 40 | [2] |

| 5 | Indole-isoxazole hybrid | HCT-116 (Colon) | > 40 | [2] |

| 6 | Sulfonamide-containing indole | HeLa (Cervical) | 0.24 - 0.59 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Apoptosis Induction: Many this compound derivatives exert their anticancer effects by inducing programmed cell death or apoptosis. This is often mediated through the intrinsic mitochondrial pathway.

Caption: Mitochondrial Apoptosis Pathway.

Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.

Caption: Tubulin Polymerization Inhibition.

Antimicrobial Activities

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. This compound derivatives have shown promise in this area, with several compounds exhibiting potent activity against a variety of pathogenic microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial and fungal strains.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 7 | Indole-3-carboxamido-polyamine | Staphylococcus aureus | 3.125-50 | [3] |

| 8 | Indole-3-carboxamido-polyamine | MRSA | 3.125-50 | [3] |

| 9 | Indole-3-carboxamido-polyamine | Escherichia coli | >50 | [3] |

| 10 | Indole-3-carboxamido-polyamine | Candida albicans | 3.125-50 | [3] |

| 11 | Indole-triazole derivative | Staphylococcus aureus | 1.56-12.5 | |

| 12 | Indole-triazole derivative | Escherichia coli | 1.56-3.13 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

-

Sterile 96-well microplates

-

This compound derivatives (dissolved in DMSO)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

Neurodegenerative diseases pose a significant challenge to global health. Emerging research suggests that certain this compound derivatives may offer neuroprotective benefits by mitigating oxidative stress and inflammation in the central nervous system. A key mechanism implicated in this neuroprotection is the activation of the Nrf2 signaling pathway.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Nrf2 Signaling Pathway Activation.

General Experimental Workflow

The development of biologically active this compound derivatives typically follows a multi-step workflow from initial synthesis to in vivo evaluation.

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation drug candidates with improved efficacy and selectivity. Further research into the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their translation into clinical applications. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

The Indoline Nitrogen: A Locus of Reactivity in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a saturated bicyclic amine, is a privileged structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique three-dimensional architecture and the inherent reactivity of the indoline nitrogen atom make it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the indoline nitrogen, offering insights into its basicity, nucleophilicity, and participation in a variety of chemical transformations critical to drug development.

Core Reactivity Principles: Basicity and Nucleophilicity

The reactivity of the indoline nitrogen is fundamentally governed by the availability of its lone pair of electrons. Unlike the aromatic pyrrole nitrogen in indole, the sp3-hybridized nitrogen in indoline is significantly more basic and nucleophilic.

Basicity of the Indoline Nitrogen

The basicity of the indoline nitrogen is a key determinant of its behavior in biological systems and its utility in synthesis. The predicted pKa of the conjugate acid of indoline is approximately 5.20.[1][2] This value highlights that indoline is a moderately strong base, comparable to other substituted anilines.

To provide context, a comparison with related nitrogen-containing heterocycles is instructive:

| Compound | pKa of Conjugate Acid | Notes |

| Indoline | ~5.20 (Predicted)[1][2] | The lone pair is localized on the nitrogen, leading to significant basicity. |

| Aniline | 4.6 | The lone pair is delocalized into the benzene ring, reducing basicity. |

| Indole | -2.4 to -3.6[3] | The lone pair is part of the aromatic sextet, making it non-basic. The N-H proton is acidic (pKa ≈ 17).[4] |

| Pyrrolidine | 11.27 | A saturated, non-aromatic amine with a highly available lone pair, making it a strong base. |

This table underscores the intermediate basicity of indoline, a feature that allows for its protonation under physiological conditions, influencing drug-receptor interactions and pharmacokinetic properties.

Nucleophilicity and Reactivity in N-Functionalization Reactions

The nucleophilic character of the indoline nitrogen is central to its synthetic utility, enabling a wide range of N-functionalization reactions. These reactions are fundamental for the construction of diverse molecular libraries for drug screening.

Key Reactions of the Indoline Nitrogen

The lone pair of the indoline nitrogen readily participates in reactions with various electrophiles. The most common and synthetically valuable transformations include N-alkylation, N-acylation, and N-arylation.

N-Alkylation

N-alkylation of indoline is a facile process used to introduce a wide variety of substituents, modulating the steric and electronic properties of the molecule. This reaction typically proceeds via an SN2 mechanism where the indoline nitrogen acts as the nucleophile.

Reaction Scheme:

Caption: General scheme for the N-alkylation of indoline.

Quantitative Data on N-Alkylation:

The efficiency of N-alkylation is influenced by the nature of the alkylating agent, the base, the solvent, and substituents on the indoline ring. Below is a summary of representative yields for the N-alkylation of indoline with various electrophiles.

| Indoline Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Indoline | Benzyl alcohol | Fe-1 catalyst, Me3NO | TFE | 92 | [5] |

| Indoline | Cinnamyl alcohol | Fe-1 catalyst, Me3NO | TFE | 90 | [5] |

| Indoline | Prenol | Fe-1 catalyst, Me3NO | TFE | 87 | [5] |

| Indoline | Ethanol | Fe-1 catalyst, Me3NO | TFE | 99 (48h) | [5] |

| Indoline | n-Propanol | Fe-1 catalyst, Me3NO | TFE | 85 (48h) | [5] |

| 3-Phenylindole | Allylic Alcohols | Pd(OAc)2, (S)-tBuPyOx | Toluene | 75-95 | [6] |

| Indole Analogs | Aldimines | Zn-ProPhenol complex | THF | up to 86 | [7] |

N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing the biological activity of the resulting molecule. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides.

Reaction Scheme:

Caption: General scheme for the N-acylation of indoline.

Quantitative Data on N-Acylation:

The yields of N-acylation reactions are generally high, though they can be affected by the reactivity of the acylating agent and steric hindrance.

| Indole/Indoline Derivative | Acylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |

| 3-Methyl-1H-indole | S-methyl butanethioate | Cs2CO3 | Xylene | 62 | [8] |

| Indole | S-methyl benzothioate | Cs2CO3 | Xylene | 93 | [8] |

| Indole | S-methyl 4-methylbenzothioate | Cs2CO3 | Xylene | 96 | [8] |

| Carbazole | S-methyl butanethioate | Cs2CO3 | Xylene | 84 | [8] |

| N-Aminoindoles | Aroyl Chlorides | Chiral isothiourea | - | High | [9] |

| Indoles | Carboxylic Acids | DMAPO/Boc2O | - | Moderate to High | [10] |

N-Arylation

The introduction of an aryl group at the indoline nitrogen via C-N cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, is a powerful strategy in medicinal chemistry. These reactions allow for the synthesis of complex structures with diverse electronic and steric properties.

Reaction Scheme (Buchwald-Hartwig):

Caption: General scheme for the N-arylation of indoline.

Quantitative Data on N-Arylation:

Copper-catalyzed N-arylation of indoles has been shown to be a versatile method.

| Indole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | Indole | Iodobenzene | CuI / trans-1,2-cyclohexanediamine | K3PO4 | Dioxane | High |[11] | | Indole | Bromobenzene | CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | K3PO4 | Dioxane | High |[11] | | 5-Cyanoindole | Iodobenzene | CuI / N,N'-dimethylethylenediamine | K3PO4 | Dioxane | High |[12] | | 7-Azaindole | 4-Iodotoluene | CuI / trans-1,2-cyclohexanediamine | K3PO4 | Toluene | High |[12] | | Bis(indolyl)methanes | Aryl halides | Cu-based catalysts | - | - | Good |[13] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis of indoline derivatives. Below are representative procedures for the key N-functionalization reactions.

Protocol 1: N-Alkylation of Indoline with Methyl Iodide

Objective: To synthesize N-methylindoline.

Materials:

-

Indoline

-

Methyl iodide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add indoline (1.0 eq).

-

Dissolve the indoline in anhydrous DMF to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-methylindoline.

Protocol 2: N-Acylation of Indoline with Benzoyl Chloride

Objective: To synthesize N-benzoylindoline.

Materials:

-

Indoline

-

Benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a round-bottom flask, add indoline (1.0 eq) and dissolve in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield N-benzoylindoline.[14]

Protocol 3: Copper-Catalyzed N-Arylation of Indoline

Objective: To synthesize N-phenylindoline.

Materials:

-

Indoline

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

trans-1,2-Cyclohexanediamine

-

Potassium phosphate (K3PO4)

-

Anhydrous dioxane

Procedure:

-

To a flame-dried Schlenk tube, add CuI (5 mol %), K3PO4 (2.0 eq), and indoline (1.2 eq).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous dioxane, iodobenzene (1.0 eq), and trans-1,2-cyclohexanediamine (10 mol %) via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-phenylindoline.[11][12]

The Role of the Indoline Nitrogen in Signaling Pathways and Drug Action

The ability of the indoline nitrogen to engage in hydrogen bonding and its overall influence on the molecule's conformation and electronic properties are critical for its role in drug-target interactions.[15] Indoline-containing compounds have been successfully developed as inhibitors of various enzymes and modulators of receptor activity.

A prominent example is the role of indole and indoline derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[16][17] For instance, certain spirooxindole derivatives have shown inhibitory activity against HER2 and HER3, which are members of the epidermal growth factor receptor (EGFR) family.[16] The inhibition of these kinases can disrupt downstream signaling cascades, such as the ERK pathway, which is crucial for cell proliferation and survival.[17]

Illustrative Signaling Pathway: Inhibition of the ERK Pathway by an Indoline-Containing Kinase Inhibitor

Caption: Simplified diagram of the ERK signaling pathway and its inhibition by a hypothetical indoline-based MEK inhibitor.

This diagram illustrates how an indoline-containing drug can specifically target a kinase like MEK, thereby blocking the phosphorylation and activation of ERK. This disruption of the signaling cascade ultimately inhibits the transcription of genes responsible for cell proliferation, providing a mechanism for its anti-cancer activity.

Conclusion

The indoline nitrogen is a versatile and highly reactive functional group that plays a pivotal role in the design and synthesis of a wide range of biologically active molecules. Its tunable basicity and nucleophilicity allow for a plethora of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A thorough understanding of the reactivity of the indoline nitrogen, coupled with robust synthetic protocols, provides medicinal chemists with a powerful toolkit for the development of novel therapeutics targeting a diverse array of diseases. The continued exploration of new reactions and the application of indoline-based scaffolds in drug discovery are sure to yield exciting advancements in the years to come.

References

- 1. Indoline CAS#: 496-15-1 [m.chemicalbook.com]

- 2. Indoline | 496-15-1 [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. indole acidity [quimicaorganica.org]

- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper-catalyzed N-arylation of bis(indolyl)methanes: the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction [comptes-rendus.academie-sciences.fr]

- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 15. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to tert-Butyl indoline-1-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. At the heart of many complex indoline-based pharmaceutical compounds lies a versatile and readily accessible precursor: tert-butyl indoline-1-carboxylate. This technical guide provides an in-depth exploration of the synthesis, reactions, and applications of this key building block, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Reactivity

This compound, also known as N-Boc-indoline, possesses a stable yet readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen. This feature allows for selective functionalization at other positions of the indoline ring system without interference from the secondary amine. The Boc group enhances the solubility of the molecule in organic solvents and can be easily removed under acidic conditions, providing a facile entry to N-H indoline derivatives for further diversification.

The aromatic portion of the indoline ring is amenable to various electrophilic substitution reactions, while the benzylic positions (C2 and C3) can be functionalized through a variety of modern synthetic methods. The presence of the Boc group can influence the regioselectivity of these reactions, often directing substitution to specific positions.

Key Synthetic Transformations

This compound serves as a versatile precursor for a multitude of chemical transformations, enabling the synthesis of a diverse array of substituted indoline derivatives. This section details some of the most critical reactions, providing both a general overview and specific experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Bromo-substituted N-Boc-indolines are excellent substrates for these transformations, allowing for the introduction of various aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl linkages.

Table 1: Suzuki-Miyaura Coupling of tert-Butyl 5-bromoindoline-1-carboxylate with Various Boronic Acids

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 88 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75 |

Lithiation and Borylation

Directed ortho-metalation followed by borylation is a strategic approach to introduce a boronic ester functionality onto the indoline scaffold. This transformation opens up avenues for subsequent Suzuki-Miyaura coupling reactions at a different position.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of tert-Butyl 5-bromoindoline-1-carboxylate

To a solution of tert-butyl 5-bromoindoline-1-carboxylate (1.0 equiv) in a suitable solvent (e.g., toluene/water 4:1), the corresponding boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv) are added. The reaction mixture is degassed with argon for 15 minutes and then heated to the desired temperature (typically 80-110 °C) under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

General Procedure for Lithiation-Borylation of this compound

Caution: This reaction involves pyrophoric reagents and should be performed under strictly anhydrous and inert conditions by trained personnel.

To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added s-BuLi (1.2 equiv) dropwise. The resulting solution is stirred at -78 °C for 1 hour. A solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) (1.5 equiv) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the borylated indoline.

Applications in Pharmaceutical Development

The derivatives synthesized from this compound have shown significant promise in various therapeutic areas, including oncology and infectious diseases.

Anticancer Agents

Indoline-based compounds have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Kinase Inhibitors: Many indoline derivatives function as potent inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth inhibition. Furthermore, indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival and proliferation.

Table 2: In Vitro Activity of Indoline-Based Kinase Inhibitors

| Compound | Target Kinase | Cell Line | IC₅₀ (µM) |

| Indolinone Derivative A | VEGFR-2 | HUVEC | 0.087 |

| Indolinone Derivative B | PI3Kα | MCF-7 | 0.54 |

| Indolinone Derivative C | Akt | PC-3 | 1.2 |

Antimicrobial Agents

The indoline scaffold has also been explored for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.

Table 3: Minimum Inhibitory Concentrations (MIC) of Indoline-Based Antimicrobial Compounds

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Indoline-Amide Conjugate X | 4 | 16 | 8 |

| Indoline-Thiazole Derivative Y | 8 | 32 | 16 |

Visualizing the Role of this compound Derivatives

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Caption: Synthetic pathways from this compound.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Mechanism of VEGFR-2 inhibition by an indoline derivative.

Conclusion

This compound is a cornerstone in the synthesis of complex pharmaceutical compounds. Its well-balanced stability and reactivity, coupled with the ease of Boc-group manipulation, provide a robust platform for the construction of diverse molecular architectures. The ability of its derivatives to potently and selectively modulate key biological targets, particularly in the realms of oncology and infectious diseases, underscores the enduring importance of this precursor in modern drug discovery. The experimental protocols and data presented herein offer a valuable resource for scientists engaged in the design and synthesis of next-generation indoline-based therapeutics.

Solubility of tert-Butyl indoline-1-carboxylate in common organic solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl indoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility profile in a range of common organic solvents based on its physicochemical properties and established chemical principles. Crucially, this guide furnishes detailed experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reproducible data. The methodologies detailed herein, including the industry-standard shake-flask method coupled with HPLC-UV analysis, are presented to support process development, formulation, and drug discovery efforts.

Introduction

This compound, also known as 1-Boc-indoline, is a vital heterocyclic building block in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen makes it a stable and versatile intermediate for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in various organic solvents is paramount for its effective use. Solubility data informs critical decisions in reaction setup, purification strategies (such as crystallization), formulation development, and analytical method development. This guide serves as a foundational resource for scientists and professionals working with this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][2] The molecular structure of this compound contains both non-polar and polar regions, which dictates its solubility behavior.

-

Non-polar character: The molecule features a bicyclic aromatic system (the indoline core) and a bulky tert-butyl group. These hydrocarbon-rich portions contribute to its non-polar nature, favoring solubility in non-polar or weakly polar solvents.

-

Polar character: The carbamate functional group (-N-COO-) introduces polarity through its carbonyl (C=O) and ether-like oxygen atoms. This group can act as a hydrogen bond acceptor, allowing for favorable interactions with polar solvents.[3]

The overall polarity is a balance between these features. The large non-polar surface area suggests that while it will have some affinity for polar solvents, its solubility will be highest in solvents of moderate polarity and non-polar aprotic solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. Researchers are encouraged to use this table as a preliminary guide and to populate the "Experimental Value" column with their own empirically determined data using the protocols provided in this document.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Experimental Value (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Readily Soluble | |

| Dimethylformamide (DMF) | Readily Soluble | ||

| Acetonitrile (ACN) | Soluble | ||

| Acetone | Soluble | ||

| Polar Protic | Methanol (MeOH) | Soluble | |

| Ethanol (EtOH) | Soluble | ||

| Isopropanol (IPA) | Moderately Soluble | ||

| Ethers | Tetrahydrofuran (THF) | Readily Soluble | |

| Diethyl Ether | Moderately Soluble | ||

| Esters | Ethyl Acetate (EtOAc) | Readily Soluble | |

| Chlorinated | Dichloromethane (DCM) | Readily Soluble | |

| Chloroform | Readily Soluble | ||

| Hydrocarbons | Toluene | Moderately Soluble | |

| Hexanes / Heptane | Sparingly Soluble |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is best obtained through standardized experimental procedures. The following sections detail methods for both rapid qualitative assessment and rigorous quantitative measurement.

Qualitative Solubility Assessment (Visual Method)

This method is useful for rapid screening of solvents and providing an initial estimate of solubility.

Objective: To quickly determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (see Table 1)

-

Small vials (e.g., 2 mL glass vials) with caps

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Weigh approximately 10-20 mg of this compound directly into a vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial securely and agitate vigorously using a vortex mixer for 60 seconds.

-

Visually inspect the mixture against a contrasting background.

-

Soluble: The solid has completely dissolved, leaving a clear solution. The solubility is ≥ 10-20 mg/mL.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] It involves creating a saturated solution in the presence of excess solid solute and then quantifying the concentration of the dissolved compound in the supernatant.

Objective: To determine the precise solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Chosen organic solvent(s)

-

Glass flasks or vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a flask. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., add 20 mg to 2 mL of solvent).

-

Accurately pipette a known volume of the chosen solvent into the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[6][7]

Part B: Sample Separation and Analysis

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for several hours in the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis method with a standard calibration curve.[8]

Part C: Calculation

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical progression for determining the solubility of this compound, from initial screening to precise quantitative analysis.

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Cytotoxic Profile of Indoline Derivatives: A Technical Guide

An important clarification regarding the scope of this document: Initial research into the specific in vitro and in vivo cytotoxicity of tert-Butyl indoline-1-carboxylate revealed a significant gap in the publicly available scientific literature. This compound is consistently referenced as a synthetic intermediate, and as such, its direct cytotoxic effects have not been the subject of detailed, published studies. Consequently, the quantitative data and specific experimental protocols required for an in-depth technical guide on this particular molecule are not available.

To provide a valuable and relevant resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and extensively studied indole compound: Indole-3-carbinol (I3C) . I3C is a natural product derived from cruciferous vegetables and has been the subject of numerous studies investigating its cytotoxic and anti-cancer properties. This allows for a comprehensive analysis that fulfills the core requirements of data presentation, detailed experimental protocols, and visualization of molecular pathways, as originally requested.

Executive Summary

Indole-3-carbinol (I3C) is a phytochemical with well-documented cytotoxic effects against a wide range of cancer cell lines in vitro and has been extensively studied for its anti-cancer and toxicological profile in vivo.[1][2] I3C and its primary condensation product, 3,3'-diindolylmethane (DIM), induce cell cycle arrest and apoptosis through the modulation of multiple signaling pathways.[1][2] Key mechanisms include the regulation of cell cycle proteins, activation of the intrinsic mitochondrial apoptosis pathway, and modulation of critical cell signaling networks such as the PI3K/Akt and Aryl Hydrocarbon Receptor (AhR) pathways.[3] While demonstrating selective cytotoxicity towards cancer cells, in vivo studies have established a complex toxicological profile, with the liver being a primary target organ and dose-dependent adverse effects observed in various animal models.[4][5] This guide provides a detailed overview of the experimental data, protocols, and mechanisms associated with the cytotoxicity of Indole-3-carbinol.

In Vitro Cytotoxicity of Indole-3-carbinol

The cytotoxic effects of I3C have been evaluated across numerous human cancer cell lines. The primary outcomes measured are a reduction in cell viability and the induction of apoptosis.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. I3C exhibits a wide range of IC₅₀ values, which are dependent on the specific cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Assay Method | Reference |

| AGS | Adenogastric Carcinoma | Not explicitly stated, but effects observed with various concentrations | Not specified | WST-1 Assay | [6][7] |

| MDA-MB-231 | Breast Cancer (ER-) | ~10 | 48 | Cell Counting Assay | [8] |

| MCF-7 | Breast Cancer (ER+) | ~10 | 48 | Cell Counting Assay | [8] |

| HepG2 | Hepatocellular Carcinoma | ~10 | 48 | Cell Counting Assay | [8] |

| HCT-8 | Colon Cancer | ~10 | 48 | Cell Counting Assay | [8] |

| HeLa | Cervical Cancer | ~10 | 48 | Cell Counting Assay | [8] |

| LNCaP | Prostate Cancer | 150 | Not specified | Not specified | [8] |

| DU145 | Prostate Cancer | 160 | Not specified | Not specified | [8] |

| PC3 | Prostate Cancer | 285 | Not specified | Not specified | [8] |

| Various | Multiple Cancer Types | Low µM to 500 µM | Not specified | Not specified | [1] |

Note: The data presented is a summary from various sources. For precise experimental conditions, refer to the cited literature.

Key Experimental Protocols: In Vitro Assays

This protocol provides a general method for determining cell viability based on the metabolic activity of the cells.

-

Cell Seeding: Plate cancer cells (e.g., AGS, HepG2) in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Indole-3-carbinol (e.g., ranging from 10 µM to 500 µM). Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

-

Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with I3C at the desired concentrations (e.g., IC₅₀ value) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

DAPI staining allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with I3C.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.[6]

In Vivo Toxicity of Indole-3-carbinol

The in vivo effects of I3C have been thoroughly investigated by the National Toxicology Program (NTP) and other research groups, providing a detailed picture of its toxicological and carcinogenic potential.

Quantitative Toxicity Data

Lethal Dose 50% (LD₅₀) values provide a measure of acute toxicity.

| Species | Sex | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Mouse | Male | Intraperitoneal (i.p.) | 444.5 | [9][10] |

| Mouse | Female | Intraperitoneal (i.p.) | 375 | [9][10] |

| Mouse | Male | Intragastric (i.g.) | 1410 | [9][10] |

| Mouse | Female | Intragastric (i.g.) | 1759 | [9][10] |

Summary of In Vivo Studies (NTP Technical Report)

Long-term gavage studies in rats and mice revealed several key findings regarding the toxicity and carcinogenicity of I3C.

| Species | Duration | Dosing (mg/kg) | Key Findings | Reference |

| Harlan Sprague Dawley Rats | 2 Years | 75, 150, 300 | - Increased incidences of nonneoplastic lesions in the small intestine, mesenteric lymph node, and liver. - Potential reproductive toxicant in females (extended diestrus). | [5] |

| B6C3F1/N Mice | 2 Years | 62.5, 125, 250 | - Clear evidence of carcinogenic activity in males: Increased incidences of liver neoplasms (hepatocellular adenoma, carcinoma, hepatoblastoma). - No evidence of carcinogenic activity in females. - Increased incidences of nonneoplastic lesions in the liver, glandular stomach, and nose. - Potential reproductive toxicant in males (decreased sperm motility). | [5] |

| BALB/c nu/nu Mice (Immuno-compromised) | 4 Weeks | 10-50 µmoles/g diet | - Intestine identified as the main target of toxicity. - Dose-dependent reduction in cell proliferation and increase in apoptosis in intestinal villi. - High doses (100 µmoles/g) were not viable. | [11] |

Experimental Protocol: 2-Year Gavage Carcinogenesis Study

The following provides a generalized workflow for long-term toxicity studies, based on the NTP protocols.[5][12]

Signaling Pathways and Mechanisms of Action

I3C-induced cytotoxicity is a multi-faceted process involving the modulation of several key cellular signaling pathways that regulate cell cycle progression and apoptosis.

Induction of Apoptosis

I3C primarily induces apoptosis through the intrinsic (mitochondrial) pathway. This involves changes in the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[1][7][13]

Cell Cycle Arrest

I3C is known to induce G1 cell cycle arrest in cancer cells.[1] This is achieved by inhibiting the expression and activity of key cell cycle regulatory proteins, particularly cyclin-dependent kinases (CDKs) and their associated cyclins.

Conclusion